Pyrroloquinoline Quinone

Descripción

Propiedades

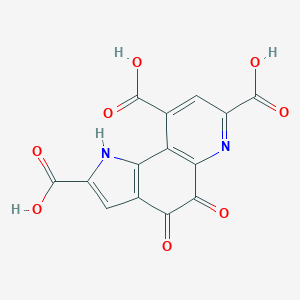

IUPAC Name |

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZSJMASHPLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041162 | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72909-34-3 | |

| Record name | Pyrroloquinoline quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72909-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072909343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroloquinoline Quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47819QGH5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Pyrroloquinoline Quinone: A Redox Cofactor's Journey from Obscurity to Scientific Interest

An In-depth Technical Guide on the Core Discovery of Pyrroloquinoline Quinone (PQQ)

Introduction

This compound (PQQ), a fascinating tricyclic o-quinone, has carved a unique niche in the landscape of biochemistry. Initially identified as a novel redox cofactor in bacteria, its discovery challenged the then-accepted paradigm of electron transfer coenzymes, which was dominated by nicotinamides and flavins. This guide provides a detailed technical account of the historical discovery of PQQ, focusing on the key experiments and methodologies that led to its identification and characterization. It is intended for researchers, scientists, and drug development professionals interested in the foundational science of this intriguing molecule.

The Precursor Discovery: A New Prosthetic Group in Bacterial Dehydrogenases

The story of PQQ begins in 1964 with the work of J.G. Hauge. While studying glucose dehydrogenase from the bacterium Bacterium anitratum (now Acinetobacter calcoaceticus), Hauge identified a novel prosthetic group essential for the enzyme's activity.[1][2] His initial hypothesis was that this cofactor might be a naphthoquinone.[3] Although the precise structure remained elusive for over a decade, Hauge's work laid the critical groundwork for the eventual discovery of PQQ by highlighting the existence of a third class of redox cofactors in bacteria.[1]

Early Experimental Approaches

-

Enzyme Purification: Chromatography was employed to purify the glucose dehydrogenase enzyme from bacterial extracts.[1]

-

Spectrophotometry: Spectrophotometric methods were used to monitor the enzyme's activity and to characterize the spectral properties of the unknown cofactor.[1]

-

Molecular Weight Estimation: Ultracentrifugation was likely used to determine the molecular weight of the holoenzyme.[1]

The Definitive Identification and Structural Elucidation of PQQ

The definitive breakthrough in understanding this novel cofactor came in 1979 through the independent work of two research groups: S.A. Salisbury and colleagues, and J.A. Duine and colleagues.[4][5][6][7]

Salisbury's group, in a landmark paper in Nature, reported the isolation and structural elucidation of the coenzyme from bacterial primary alcohol dehydrogenases.[4][8] They successfully crystallized an acetone adduct of the molecule, which allowed for its structure to be determined by X-ray diffraction.[8][9] They proposed the name "methoxatin" for the new compound.

Concurrently, Duine's group, publishing in FEBS Letters, also characterized the prosthetic group from a quinoprotein, glucose dehydrogenase from Acinetobacter calcoaceticus.[5][7] Their work further solidified the identification of this new class of enzymes, which they termed "quinoproteins."[5]

Methodologies for PQQ Isolation and Characterization (Late 1970s)

While the precise, step-by-step protocols from the 1979 papers are not available in the immediate search results, the nature of the research implies the following experimental workflow:

Quantitative Data from Early Studies

| Property | Value | Method(s) of Determination |

| Chemical Formula | C₁₄H₆N₂O₈ | Mass Spectrometry, Elemental Analysis |

| Molecular Weight | 330.2 g/mol | Mass Spectrometry |

| UV-Visible Absorption | The oxidized form exhibits characteristic absorption maxima. Later studies with purified PQQ show complex spectra with multiple peaks influenced by pH and solvent. | UV-Visible Spectrophotometry |

| Crystal Structure | Determined for an acetone adduct of PQQ. The molecule was identified as a tricyclic o-quinone with three carboxylic acid groups. | Single-Crystal X-ray Diffraction |

The Emergence of Quinoproteins: A New Class of Enzymes

The discovery of PQQ as a non-covalently bound cofactor in several bacterial dehydrogenases led to the recognition of a new class of enzymes: the quinoproteins.[5] These enzymes utilize a quinone cofactor, most notably PQQ, for their catalytic activity. They are involved in the oxidation of a variety of substrates, including alcohols and sugars.

The general mechanism of PQQ-dependent dehydrogenases involves the transfer of a hydride ion from the substrate to the C5 position of PQQ, reducing it to PQQH₂. The reduced cofactor is then re-oxidized by the electron transport chain.

Biosynthesis of PQQ

Later research delved into the biosynthesis of PQQ, revealing that it is produced by a number of bacteria. The biosynthetic pathway involves a series of genes, typically denoted as pqqA, pqqB, pqqC, pqqD, pqqE, and pqqF. A key finding was that PQQ is derived from a peptide precursor, PqqA, which is a short chain of amino acids. This peptide undergoes a series of modifications catalyzed by the other Pqq proteins to form the final PQQ molecule.

Conclusion

The discovery of this compound represents a significant milestone in our understanding of biological redox reactions. From its initial detection as an unknown prosthetic group to its definitive structural elucidation, the journey of PQQ has opened up new avenues of research into bacterial metabolism and enzyme catalysis. The pioneering work of Hauge, Salisbury, Duine, and their colleagues not only introduced a new cofactor to the field of biochemistry but also unveiled a novel class of enzymes, the quinoproteins. While the precise experimental details from the earliest papers are now primarily of historical interest, the legacy of their findings continues to influence contemporary research into the roles of PQQ in microbiology, nutrition, and human health.

References

- 1. GLUCOSE DEHYDROGENASE OF BACTERIUM ANITRATUM: AN ENZYME WITH A NOVEL PROSTHETIC GROUP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Determination of this compound by enzymatic and LC-MS/MS methods to clarify its levels in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel coenzyme from bacterial primary alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic mechanism of quinoprotein methanol dehydrogenase: A theoretical and x-ray crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. US5460819A - Method for treating PQQ-responsive heavy metal toxicity - Google Patents [patents.google.com]

- 9. TC and H NMR studies of PQQ and selected derivatives. [this compound] - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Core Chemical Properties of Pyrroloquinoline Quinone (PQQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ), a novel redox cofactor, has garnered significant attention in the scientific community for its role in a multitude of biological processes, including mitochondrial biogenesis, antioxidant defense, and cellular signaling.[1][2][3] This technical guide provides an in-depth overview of the fundamental chemical properties of PQQ, detailed experimental protocols for its characterization, and a visual representation of its key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this multifaceted molecule.

Core Chemical Properties

PQQ is an aromatic, tricyclic ortho-quinone that is water-soluble and relatively heat-stable.[1][4] It exists in both an oxidized (PQQ) and a reduced (PQQH₂) form, enabling it to function as a potent redox agent in biological systems.[1][5] The disodium salt of PQQ is a common form used in supplements and research due to its enhanced solubility in water.[6]

Quantitative Data Summary

The following tables summarize the key quantitative chemical properties of PQQ and its disodium salt.

Table 1: General Chemical Properties of this compound (PQQ)

| Property | Value | Reference |

| IUPAC Name | 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | [1][7][8] |

| Synonyms | Methoxatin, Coenzyme PQQ | [8][9] |

| Molecular Formula | C₁₄H₆N₂O₈ | [7][8][10] |

| Molecular Weight | 330.21 g/mol | [8] |

| CAS Number | 72909-34-3 | [6][7] |

| Appearance | Reddish-brown crystalline solid | [11] |

| Melting Point | >300 °C (decomposes) | [11] |

Table 2: Solubility of this compound (PQQ)

| Solvent | Solubility | Reference |

| Water | Soluble (especially the disodium salt) | [1][6] |

| PBS (pH 7.2) | ~0.1 mg/mL | [10] |

| Ethanol | ~0.1 mg/mL | [10] |

| DMSO | ~2 mg/mL | [10] |

| Dimethyl formamide (DMF) | ~1 mg/mL | [10] |

Table 3: Spectroscopic and Electrochemical Properties of this compound (PQQ)

| Property | Value | Conditions | Reference |

| UV-Vis λmax | 251, 371 nm | In organic solvent | [10] |

| UV-Vis λmax | ~248 nm, 330-360 nm | Aqueous buffer (pH dependent) | [9] |

| ¹³C NMR Chemical Shifts (ppm) | 113.86, 122.76, 125.97, 127.71, 130.68, 137.60, 144.63, 146.41, 147.62, 161.25, 165.48, 166.45, 173.30, 180.00 | In D₂O | [9] |

| Redox Potential (E₀') | -90 mV to -125 mV | vs. Ag/AgCl, pH 7.0 | [12] |

Key Signaling Pathways Involving PQQ

PQQ modulates several critical signaling pathways that are central to cellular function, including those involved in inflammation, mitochondrial biogenesis, and cell growth. The following diagrams, generated using the DOT language, illustrate these complex interactions.

PQQ and the JAK/STAT Signaling Pathway

PQQ has been shown to influence the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for immune responses, cell proliferation, and differentiation.

PQQ and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key cellular signaling cascade that PQQ can modulate, impacting processes such as cell growth, differentiation, and stress responses.

PQQ and the NF-κB Signaling Pathway

PQQ has demonstrated anti-inflammatory effects, in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[5]

PQQ and the PGC-1α Signaling Pathway

PQQ is a potent activator of mitochondrial biogenesis, a process largely regulated by the PGC-1α signaling pathway.[1][6]

Experimental Protocols

Accurate characterization of PQQ is essential for research and development. The following sections provide detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of PQQ in various matrices.

-

Objective: To separate and quantify PQQ.

-

Instrumentation: A standard HPLC system with a UV-Vis or mass spectrometry (MS) detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile in a phosphate buffer (e.g., 5 mM, pH 7.4) containing an ion-pairing agent like tetrabutylammonium bromide (TBAB) can be effective. Another option is a mobile phase of acetonitrile and water.[2]

-

Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally appropriate.

-

Detection:

-

UV-Vis: PQQ can be detected at its absorbance maxima, typically around 250 nm or 330 nm.

-

Mass Spectrometry (MS): For higher sensitivity and selectivity, LC-MS/MS can be employed, monitoring specific parent-daughter ion transitions.

-

-

Sample Preparation: Samples should be dissolved in a suitable solvent, filtered through a 0.45 µm filter, and diluted to an appropriate concentration within the linear range of the detector.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of PQQ.

-

Objective: To determine the absorbance spectrum and concentration of PQQ.

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Solvent: The choice of solvent is critical as the absorbance spectrum of PQQ is pH-dependent. Common solvents include:

-

Phosphate buffer (pH 7.4): To mimic physiological conditions. In this buffer, PQQ exhibits characteristic absorption peaks.[5]

-

Organic solvents (e.g., Ethanol, DMSO): For solubility studies and comparison.

-

-

Procedure:

-

Prepare a stock solution of PQQ of known concentration in the chosen solvent.

-

Prepare a series of dilutions to establish a calibration curve.

-

Measure the absorbance of the blank (solvent only) and the PQQ solutions across a wavelength range of approximately 200-600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

For quantitative analysis, measure the absorbance of the unknown sample at the λmax and determine the concentration using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of PQQ.

-

Objective: To confirm the structure and purity of PQQ.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated water (D₂O) is a common solvent for PQQ due to its water solubility.

-

¹H NMR: The proton NMR spectrum of PQQ in D₂O will show characteristic signals for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. A published ¹³C NMR spectrum in D₂O shows peaks at approximately 113.86, 122.76, 125.97, 127.71, 130.68, 137.60, 144.63, 146.41, 147.62, 161.25, 165.48, 166.45, 173.30, and 180.00 ppm.[9]

-

Sample Preparation: Dissolve a sufficient amount of PQQ in the deuterated solvent to obtain a good signal-to-noise ratio. The sample should be free of particulate matter.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of PQQ.

-

Objective: To determine the redox potential and study the electron transfer kinetics of PQQ.

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Working Electrode: A glassy carbon electrode (GCE) is commonly used.

-

Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or graphite rod.

-

Electrolyte: An aqueous buffer solution, such as phosphate buffer or HEPES buffer at a specific pH (e.g., 7.0), containing a supporting electrolyte (e.g., KCl).

-

Procedure:

-

Prepare a solution of PQQ in the electrolyte.

-

Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

Scan the potential between a set range (e.g., +0.4 V to -0.6 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s).

-

Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram. The positions of the anodic and cathodic peaks provide information about the redox potential.

-

Conclusion

This compound is a molecule of significant interest due to its unique chemical properties and diverse biological activities. This guide provides a foundational understanding of its core characteristics, offering researchers and drug development professionals a comprehensive resource for their work. The detailed experimental protocols and visual representations of its signaling pathways are intended to facilitate further investigation into the promising therapeutic potential of PQQ.

References

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound (PQQ) is reduced to pyrroloquinoline quinol (PQQH2) by vitamin C, and PQQH2 produced is recycled to PQQ by air oxidation in buffer solution at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. chromatopak.com [chromatopak.com]

- 9. tandfonline.com [tandfonline.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. hzdr.de [hzdr.de]

- 12. mdpi.com [mdpi.com]

Pyrroloquinoline Quinone (PQQ): A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ), a redox-active quinone, has emerged as a molecule of significant interest due to its multifaceted roles in cellular physiology. Initially identified as a cofactor for bacterial dehydrogenases, PQQ is now recognized for its potent antioxidant, anti-inflammatory, and mitochondrial biogenesis-stimulating properties in mammalian systems.[1][2] Its mechanism of action is complex, involving the modulation of key cellular signaling pathways critical to energy metabolism, oxidative stress defense, and inflammation. This technical guide provides an in-depth exploration of PQQ's core mechanisms, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate signaling networks it governs.

Core Mechanisms of Action

PQQ's physiological effects are primarily attributed to its influence on three interconnected cellular processes: mitochondrial biogenesis, antioxidant defense, and inflammatory signaling.

Stimulation of Mitochondrial Biogenesis

A cornerstone of PQQ's action is its ability to stimulate the creation of new mitochondria, a process essential for cellular energy homeostasis and longevity.[3] PQQ orchestrates this through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[3][4][5]

Two primary pathways lead to PQQ-induced PGC-1α activation:

-

CREB Pathway: PQQ exposure leads to the phosphorylation of the cAMP response element-binding protein (CREB) at serine 133.[3][6] Phosphorylated CREB (pCREB) then acts as a transcription factor, binding to the promoter region of the PGC-1α gene and increasing its mRNA and protein expression.[3][4]

-

SIRT1 Pathway: PQQ has been shown to increase the cellular ratio of NAD+ to NADH.[5][7] This elevated NAD+ level activates Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. SIRT1 can then deacetylate and activate PGC-1α, further promoting mitochondrial biogenesis.[5]

Once activated, PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), which in turn drive the transcription of nuclear and mitochondrial genes essential for mitochondrial replication and function.[3][8] This cascade results in an increased number of mitochondria, enhanced cellular oxygen respiration, and greater ATP production capacity.[3][6]

Antioxidant Defense and Redox Cycling

PQQ is an exceptionally potent antioxidant, capable of catalyzing continuous redox cycling reactions with an efficiency 100 to 1,000 times greater than other compounds like ascorbic acid.[4][9] Its mechanism is twofold:

-

Direct Scavenging: The reduced form of PQQ (PQQH₂) can directly neutralize damaging reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydroxyl (HO•) radicals, protecting cellular components, particularly mitochondria, from oxidative damage.[8][10]

-

Nrf2 Pathway Activation: PQQ activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical component of the cellular antioxidant response.[1][11] This activation is often mediated by the PI3K/Akt signaling cascade.[11] Upon activation, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the upregulated expression of protective enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which is essential for the synthesis of glutathione (GSH).[11]

Anti-Inflammatory Action

PQQ exhibits significant anti-inflammatory properties primarily by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit typically translocates to the nucleus to initiate the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[8][12] PQQ pretreatment has been shown to strongly inhibit this nuclear translocation of the p65 subunit.[12] By blocking NF-κB activation, PQQ effectively suppresses the production of these inflammatory molecules, thereby attenuating the inflammatory response.[12][13] PQQ also appears to modulate other inflammatory pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[4][12]

Quantitative Data Summary

The effects of PQQ have been quantified in numerous cellular and animal models. The tables below summarize key findings.

Table 1: Effects of PQQ on Mitochondrial Biogenesis

| Parameter | Cell/Animal Model | PQQ Concentration/Dose | Result | Citation(s) |

|---|---|---|---|---|

| Citrate Synthase Activity | Mouse Hepa1-6 cells | 10-30 µM (24-48h) | Increased | [3][6] |

| Cytochrome c Oxidase Activity | Mouse Hepa1-6 cells | 10-30 µM (24-48h) | Increased | [3][6] |

| Mitochondrial DNA Content | Mouse Hepa1-6 cells | 10-30 µM (24-48h) | Increased | [3][6] |

| Cellular Oxygen Respiration | Mouse Hepa1-6 cells | 10-30 µM (24-48h) | Increased | [3][6] |

| PGC-1α mRNA Expression | hCMEC/D3 cells | 5 µM (48h) | ~10-fold increase | [5] |

| NRF-1 Gene Expression | Folate-deficient cells | 1-5 µM | ~1.5-fold increase |[14] |

Table 2: Anti-Inflammatory and Antioxidant Effects of PQQ

| Parameter | Model | PQQ Concentration/Dose | Result | Citation(s) |

|---|---|---|---|---|

| C-Reactive Protein (CRP) | Human Subjects | 5-10 mg/day | Reduced | [9] |

| Interleukin-6 (IL-6) | Human Subjects | 5-10 mg/day | Reduced | [9] |

| Plasma Malondialdehyde (MDA) | Human Subjects | 5-10 mg/day | Reduced | [9] |

| NO, PGE2, TNF-α, IL-6 | LPS-treated microglia | Pretreatment | Significantly inhibited | [8] |

| NF-κB p65 Nuclear Translocation | LPS-treated microglia | Pretreatment | Strongly inhibited |[12] |

Methodologies of Key Experiments

The mechanisms of PQQ have been elucidated using a range of standard and advanced molecular and cellular biology techniques.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include mouse hepatocytes (Hepa1-6), human neuroblastoma (SH-SY5Y), primary microglial cells, and human cerebral microvascular endothelial cells (hCMEC/D3).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO₂).

-

PQQ Administration: PQQ disodium salt is typically dissolved in sterile water or culture medium to create a stock solution. Cells are pretreated or co-treated with PQQ at concentrations ranging from nanomolar to micromolar (e.g., 100 nM to 30 µM) for specified durations (e.g., 24-48 hours) depending on the experimental endpoint.[3][15]

Analysis of Mitochondrial Biogenesis

-

Enzyme Activity Assays: The activity of mitochondrial enzymes like citrate synthase and cytochrome c oxidase is measured spectrophotometrically from cell lysates as an indicator of mitochondrial mass.[3]

-

Mitochondrial Staining: Live cells are incubated with fluorescent dyes like MitoTracker Red CMXRos, which accumulate in active mitochondria. The fluorescence intensity is then quantified via microscopy or flow cytometry to assess mitochondrial content.[3]

-

DNA Quantification (qPCR): Total DNA is extracted, and quantitative PCR is performed using specific primers for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., β-actin). The ratio of mitochondrial to nuclear DNA is calculated to determine relative mitochondrial DNA content.[3]

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: Membranes are blocked and then incubated with primary antibodies specific for target proteins (e.g., PGC-1α, pCREB, CREB, Nrf2, NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualization using an enhanced chemiluminescence (ECL) substrate. This technique allows for the quantification of total protein levels and post-translational modifications like phosphorylation.[11]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from cells, and its purity and concentration are measured. RNA is then reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: qRT-PCR is performed using the cDNA, gene-specific primers (e.g., for PGC-1α, NRF-1, TFAM, HO-1), and a fluorescent dye like SYBR Green.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[11]

Immunofluorescence Microscopy for Protein Localization

-

Cell Preparation: Cells grown on coverslips are fixed (e.g., with paraformaldehyde), permeabilized (e.g., with Triton X-100), and blocked.

-

Antibody Staining: Cells are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65 or Nrf2). After washing, a fluorescently-labeled secondary antibody is applied. Nuclei are often counterstained with DAPI.

-

Imaging: Coverslips are mounted, and images are captured using a fluorescence or confocal microscope to visualize the subcellular localization of the target protein (e.g., translocation from cytoplasm to nucleus).[12]

Conclusion

This compound operates through a sophisticated and interconnected network of signaling pathways. Its ability to enhance mitochondrial biogenesis via the CREB/PGC-1α and SIRT1 axes positions it as a significant modulator of cellular energy metabolism. Concurrently, its dual-action antioxidant capacity—both as a direct ROS scavenger and an activator of the Nrf2 pathway—provides robust protection against oxidative stress. Furthermore, its targeted inhibition of the NF-κB inflammatory pathway underscores its potential as an anti-inflammatory agent. For drug development professionals and researchers, understanding these core mechanisms is crucial for harnessing the therapeutic potential of PQQ in addressing conditions associated with mitochondrial dysfunction, chronic inflammation, and oxidative stress, such as neurodegenerative diseases and metabolic disorders.[1][2]

References

- 1. Current study on this compound (PQQ) therapeutic role in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: properties, mechanism of action and applications_Chemicalbook [chemicalbook.com]

- 8. This compound (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound rescues hippocampal neurons from glutamate-induced cell death through activation of Nrf2 and up-regulation of antioxidant genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (PQQ) Inhibits Lipopolysaccharide Induced Inflammation in Part via Downregulated NF-κB and p38/JNK Activation in Microglial and Attenuates Microglia Activation in Lipopolysaccharide Treatment Mice | PLOS One [journals.plos.org]

- 13. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 14. Neuroprotective role of this compound in folate deficiency-induced blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of this compound and imidazole pyrroloquinoline on biological activities and neural functions - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone (PQQ) and Mitochondrial Biogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ), a redox-active quinone, has emerged as a potent stimulator of mitochondrial biogenesis, the process of generating new mitochondria. This capability has significant implications for cellular energy metabolism, aging, and the mitigation of mitochondrial dysfunction-related diseases. This technical guide provides a comprehensive overview of the molecular pathways through which PQQ exerts its effects, with a focus on the PGC-1α, CREB, and SIRT1 signaling cascades. Detailed experimental methodologies for key assays and quantitative data from seminal studies are presented to facilitate further research and development in this area.

Introduction

Mitochondria are central to cellular bioenergetics, producing the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. A decline in mitochondrial number and function is a hallmark of aging and is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome.[1] Strategies to enhance mitochondrial biogenesis are therefore of significant therapeutic interest.

This compound, a small quinone molecule, has been identified as a powerful activator of mitochondrial biogenesis.[1][2] In vitro and in vivo studies have demonstrated that PQQ can increase mitochondrial content and improve mitochondrial function.[3][4] This guide delves into the core mechanisms of PQQ-induced mitochondrial biogenesis, providing researchers with the foundational knowledge and practical methodologies to investigate its effects.

Core Signaling Pathways Activated by PQQ

PQQ stimulates mitochondrial biogenesis primarily through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of this process.[1][2] The activation of PGC-1α by PQQ is mediated by several upstream signaling pathways.

The CREB-PGC-1α Pathway

One of the primary mechanisms by which PQQ activates PGC-1α is through the phosphorylation of the cAMP response element-binding protein (CREB).[5][6] PQQ exposure leads to the phosphorylation of CREB at serine 133, which in turn activates the PGC-1α promoter, leading to increased PGC-1α mRNA and protein expression.[5][7] This activation of PGC-1α subsequently upregulates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (Tfam), key transcription factors that drive the expression of mitochondrial genes and replication of mitochondrial DNA (mtDNA).[5][6]

References

- 1. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]

- 2. Accurate measurement of circulating mitochondrial DNA content from human blood samples using real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Cellular SIRT1 activity assay [bio-protocol.org]

- 7. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone (PQQ): An In-Depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroloquinoline quinone (PQQ), a novel redox cofactor, has garnered significant attention for its potent antioxidant properties and its role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the antioxidant mechanisms of PQQ, intended for researchers, scientists, and professionals in drug development. The document details PQQ's direct free-radical scavenging capabilities, its influence on cellular antioxidant defense systems, and its modulation of key signaling pathways involved in the oxidative stress response. Quantitative data from various in vitro and in vivo studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the complex processes involved.

Introduction

This compound is a water-soluble, redox-active o-quinone that was initially identified as an enzymatic cofactor in bacteria.[1] Subsequent research has revealed its presence in various dietary sources and its significant physiological effects in mammals, including its role as a potent antioxidant.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related degenerative processes.[4] PQQ has demonstrated protective effects against oxidative damage in various experimental models, positioning it as a promising candidate for therapeutic interventions.[5][6] This guide aims to provide a detailed technical understanding of the antioxidant properties of PQQ.

Mechanisms of Antioxidant Action

PQQ exerts its antioxidant effects through a multi-faceted approach, which includes direct scavenging of free radicals, participation in redox cycling, and modulation of cellular antioxidant defense systems.

Direct Free Radical Scavenging

PQQ is an efficient scavenger of various reactive oxygen species. In its reduced form (PQQH₂), it can neutralize superoxide and hydroxyl radicals.[7] This direct scavenging activity contributes to the protection of cellular components, such as lipids, proteins, and nucleic acids, from oxidative damage.[8]

Redox Cycling

PQQ can undergo reversible oxidation-reduction reactions, allowing it to act as a regenerative antioxidant.[3] It can be reduced by cellular reductants like glutathione, and in its reduced form, it can regenerate other antioxidants, such as ascorbate (Vitamin C), from their oxidized state. This redox cycling capacity enhances the overall antioxidant capacity of the cell.

Modulation of Antioxidant Enzymes

PQQ has been shown to enhance the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9] By upregulating the expression and/or activity of these enzymes, PQQ strengthens the endogenous antioxidant defenses of the cell.

Influence on Cellular Signaling Pathways

PQQ's antioxidant effects are also mediated through its interaction with and modulation of critical cellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE).[10] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of its target genes.[11] PQQ has been demonstrated to activate the Nrf2/ARE pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[12][13]

PGC-1α Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and metabolism.[14] PQQ has been shown to stimulate the expression of PGC-1α, leading to increased mitochondrial content and enhanced respiratory function.[15] This is significant because mitochondria are a major source of cellular ROS, and improved mitochondrial function can lead to reduced oxidative stress. The activation of PGC-1α by PQQ is mediated, at least in part, through the phosphorylation of the cAMP response element-binding protein (CREB).[14]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways are involved in a variety of cellular processes, including the response to oxidative stress.[16] PQQ has been shown to modulate MAPK signaling, which can contribute to its protective effects against oxidative injury.[2] The specific effects of PQQ on the different MAPK cascades (e.g., ERK, JNK, p38) can be cell-type and context-dependent.

Quantitative Antioxidant Capacity of PQQ

The antioxidant activity of PQQ has been quantified in numerous studies using various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of PQQ

| Assay Type | Radical/Oxidant | PQQ Concentration | % Scavenging/Inhibition | Reference |

| ABTS Radical Scavenging | ABTS radical | 25 µg/ml | 78.0% | [1] |

| 50 µg/ml | 82.04% | [1] | ||

| 100 µg/ml | 88.05% | [1] | ||

| DPPH Radical Scavenging | DPPH radical | 100 µg/ml | 82.74% | [1] |

| Lipid Peroxidation (LPO) | FeSO₄-induced | 20 µM | Max inhibition | [6] |

| H₂O₂-induced | 80 µM | Max inhibition | [6] | |

| CCl₄-induced | 80 µM | Max inhibition | [6] |

Table 2: Effects of PQQ on Cellular Oxidative Stress Markers and Antioxidant Enzymes

| Cell/Animal Model | Stressor | PQQ Treatment | Effect on ROS/MDA | Effect on Antioxidant Enzymes (SOD, CAT, GPx) | Reference |

| Weaned pigs | Weaning stress | 0.45% PQQ diet | Decreased MDA in liver and jejunum | Increased SOD in liver | [12] |

| Human NPCs | IL-1β | Not specified | Reduced ROS accumulation | Not specified | [13] |

| AC16 cells | Isoproterenol | 1, 2.5, 5 µM | Decreased ROS by 18%, 27%, 50% respectively | Not specified | [11] |

| IPEC-J2 cells | H₂O₂ (200 µmol/L) | 10 nmol/L | Decreased ROS concentration | Not specified | [17] |

| D-gal-treated mice | D-galactose | Not specified | Decreased MDA and ROS in hippocampus | Increased Total Antioxidant Capacity (T-AOC) | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[19]

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Test sample (PQQ) dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the PQQ sample and the positive control.

-

In a 96-well plate or cuvettes, add a defined volume of the sample or control to the DPPH solution.

-

Include a blank containing only the solvent and DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[19]

-

Measure the absorbance at approximately 517 nm using a spectrophotometer or plate reader.[20]

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for determining the antioxidant capacity of a substance.

-

Principle: The pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color, is reduced by an antioxidant, leading to a decrease in absorbance.[21]

-

Reagents:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test sample (PQQ)

-

Positive control (e.g., ascorbic acid, Trolox)

-

Solvent (e.g., water, ethanol)

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[8]

-

Dilute the ABTS•⁺ solution with a suitable solvent to an absorbance of approximately 0.70 at 734 nm.

-

Add the PQQ sample or positive control to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Lipid Peroxidation (LPO) Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.

-

Principle: Lipid peroxidation is induced in a biological sample (e.g., liver homogenate) using an oxidizing agent (e.g., FeSO₄, H₂O₂, CCl₄). The extent of lipid peroxidation is often quantified by measuring the formation of malondialdehyde (MDA), a secondary product, which reacts with thiobarbituric acid (TBA) to form a colored complex.[1]

-

Reagents:

-

Procedure:

-

Incubate the tissue homogenate with the inducing agent in the presence or absence of different concentrations of PQQ at 37°C for a specified time (e.g., 2 hours).[1]

-

Stop the reaction by adding TCA.

-

Add TBA reagent and heat the mixture (e.g., in a boiling water bath) to facilitate the formation of the MDA-TBA adduct.

-

After cooling, centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm.

-

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the PQQ-treated samples to the control (inducer only).

Western Blot Analysis for Nrf2 Activation

This technique is used to detect the translocation of Nrf2 to the nucleus.

-

Principle: Proteins from cytoplasmic and nuclear fractions of cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against Nrf2.[12]

-

Procedure:

-

Treat cells (e.g., IPEC-J2) with PQQ (e.g., 10 nmol/L) for a specified time (e.g., 6 hours), with or without an oxidative stressor (e.g., 200 µmol/L H₂O₂ for 2 hours).[12]

-

Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Use loading controls (e.g., β-actin for cytoplasmic fraction, PCNA for nuclear fraction) to normalize the results.[12]

-

Measurement of Intracellular ROS

This method quantifies the levels of reactive oxygen species within cells.

-

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[23]

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with PQQ for a specified duration, followed by exposure to an oxidative stressor if applicable.

-

Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).[24]

-

Conclusion

This compound exhibits robust antioxidant properties through a combination of direct free-radical scavenging, participation in redox cycling, and modulation of endogenous antioxidant systems. Its ability to influence key signaling pathways, particularly the Nrf2/ARE and PGC-1α pathways, underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant potential of PQQ. Continued research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical applications.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. Metabolic and Biochemical Effects of this compound (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives [mdpi.com]

- 3. Pyrroloquinoline-Quinone Is More Than an Antioxidant: A Vitamin-like Accessory Factor Important in Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altering this compound Nutritional Status Modulates Mitochondrial, Lipid, and Energy Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medwin Publishers | Comparative Analysis of Free Radical Scavenging Potential of this compound (PQQ) and Several Plants Extracts by in-vitro Methods [medwinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. uwo.scholaris.ca [uwo.scholaris.ca]

- 10. [PDF] Evaluation of Free Radical Scavenging Potential of this compound ( PQQ ) : An In Vitro Study | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound regulates the redox status in vitro and in vivo of weaned pigs via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 activation by this compound inhibits natural aging‐related intervertebral disk degeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. remedypublications.com [remedypublications.com]

- 23. mdpi.com [mdpi.com]

- 24. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

Pyrroloquinoline Quinone (PQQ): A Technical Guide to its Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroloquinoline quinone (PQQ) is a redox-active quinone molecule that has garnered significant interest for its diverse biological activities and potential therapeutic applications.[1] Originally identified as a bacterial enzyme cofactor, PQQ has demonstrated potent antioxidant properties and plays a crucial role in a variety of cellular processes, including mitochondrial function, cell growth and differentiation, and apoptosis.[1][2] This technical guide provides an in-depth overview of the role of PQQ in cellular signaling, with a focus on its impact on key pathways relevant to human health and disease. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Signaling Pathways Modulated by PQQ

PQQ exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. These include pathways central to mitochondrial biogenesis, inflammatory responses, and cell survival.

CREB/PGC-1α Pathway and Mitochondrial Biogenesis

A primary mechanism of PQQ's action is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria.[3][4][5] This is largely mediated through the activation of the cAMP response element-binding protein (CREB) and the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α).[1][3][5]

PQQ exposure leads to the phosphorylation of CREB at serine 133.[3][5][6] Phosphorylated CREB then binds to the promoter region of the PGC-1α gene, increasing its transcription and subsequent protein expression.[3][5] PGC-1α is a master regulator of mitochondrial biogenesis.[3][7] Its activation leads to an increase in the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (Tfam), which are essential for the replication and transcription of mitochondrial DNA and the synthesis of mitochondrial proteins.[1][3][5] The upregulation of this pathway results in an increased number of mitochondria, enhanced cellular respiration, and increased ATP production.[1][3][5]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[7] PQQ has been shown to modulate several branches of the MAPK family, including ERK1/2, JNK, and p38 MAPK.[1][7]

In some contexts, such as in cancer cells, PQQ can up-regulate the expression of p38 MAPK and ERK1/2, contributing to the induction of apoptosis.[2] Conversely, in other models, PQQ has been shown to decrease the phosphorylation of p38 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS), thereby exerting anti-inflammatory effects.[1][8] The specific effect of PQQ on MAPK signaling appears to be context-dependent, varying with cell type and the nature of the cellular stress.

JAK/STAT Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is critical for transmitting information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription.[1] This pathway is involved in immunity, cell proliferation, differentiation, and apoptosis.[9] PQQ has been shown to influence the JAK/STAT pathway.[1][7] For instance, in a mouse model of allergic airway inflammation, PQQ administration inhibited the phosphorylation of STAT1, STAT3, and STAT6, while promoting the phosphorylation of STAT4, thereby alleviating inflammation.[10] This suggests that PQQ can modulate immune responses through its effects on JAK/STAT signaling.

NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] NF-κB plays a key role in regulating the immune response to infection and inflammation. PQQ has been demonstrated to possess anti-inflammatory properties by inhibiting the NF-κB pathway.[11] In microglial cells stimulated with LPS, PQQ pretreatment significantly inhibited the nuclear translocation of NF-κB.[1][8] By suppressing NF-κB activation, PQQ can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12]

Quantitative Data on PQQ's Effects

The following tables summarize quantitative data from various studies, highlighting the dose-dependent effects of PQQ on different cellular parameters.

Table 1: Effects of PQQ on Mitochondrial Biogenesis and Function

| Cell Line/Model | PQQ Concentration | Duration | Measured Parameter | Result | Reference |

| Mouse Hepa1-6 cells | 10–30 μM | 24–48 h | Citrate synthase activity | Increased | [3][5] |

| Mouse Hepa1-6 cells | 10–30 μM | 24–48 h | Cytochrome c oxidase activity | Increased | [3][5] |

| Mouse Hepa1-6 cells | 10–30 μM | 24–48 h | Mitochondrial DNA content | Increased | [3][5] |

| Human HTM cells | 100 nM | 24 h | Basal and maximal respiration | Increased | [13] |

| Human HTM cells | 100 nM | 24 h | ATP production | Increased | [13] |

Table 2: Effects of PQQ on Cell Viability and Apoptosis

| Cell Line | PQQ Concentration | Duration | Measured Parameter | Result | Reference |

| A549 cells | 30 µM | 24 h | Apoptosis | 7.45 ± 0.45% | [2] |

| A549 cells | 75 µM | 24 h | Apoptosis | 12.80 ± 0.38% | [2] |

| A549 cells | 150 µM | 24 h | Apoptosis | 17.88 ± 0.68% | [2] |

| A549 cells | 300 µM | 24 h | Apoptosis | 37.65 ± 0.68% | [2] |

| Neuro-2A cells | 30 µM | 24 h | Apoptosis | 11.69 ± 0.47% | [2] |

| Neuro-2A cells | 300 µM | 24 h | Apoptosis | 83.15 ± 0.80% | [2] |

Table 3: Effects of PQQ on Inflammatory Mediators

| Cell Model | PQQ Pretreatment | Stimulus | Measured Parameter | Result | Reference |

| Primary microglia | Not specified | LPS | NO production | Significantly inhibited | [1][8] |

| Primary microglia | Not specified | LPS | PGE2 production | Significantly inhibited | [1][8] |

| Primary microglia | Not specified | LPS | iNOS expression | Suppressed | [1][8] |

| Primary microglia | Not specified | LPS | COX-2 expression | Suppressed | [1][8] |

| Primary microglia | Not specified | LPS | TNF-α, IL-1β, IL-6 | Suppressed | [1][8] |

Experimental Protocols: Methodological Overview

This section provides a general overview of the key experimental methodologies used to investigate the effects of PQQ on cellular signaling.

Cell Culture and PQQ Treatment

-

Cell Lines: A variety of cell lines are used, including mouse hepatocytes (Hepa1-6), human lung carcinoma (A549), mouse neuroblastoma (Neuro-2A), and primary microglial cells.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

PQQ Preparation and Treatment: PQQ is typically dissolved in a suitable solvent (e.g., water, DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. Treatment durations can range from a few hours to several days depending on the specific experiment.

Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-CREB, anti-PGC-1α, anti-p-p38). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

-

RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is performed using a qPCR machine with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[14]

siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene to determine its involvement in a particular cellular process.

-

siRNA Transfection: Cells are transfected with siRNAs targeting the gene of interest (e.g., PGC-1α or CREB) or a non-targeting control siRNA using a transfection reagent.

-

Incubation: The cells are incubated for a period (e.g., 24-48 hours) to allow for the knockdown of the target gene.

-

Confirmation of Knockdown: The efficiency of the gene knockdown is confirmed by qPCR or Western blotting.

-

Functional Assays: The effect of the gene knockdown on the PQQ-mediated response is then assessed using relevant functional assays.[3]

Conclusion

This compound is a multifaceted molecule that influences a wide array of cellular signaling pathways. Its ability to stimulate mitochondrial biogenesis through the CREB/PGC-1α pathway, and to modulate the MAPK, JAK/STAT, and NF-κB pathways, underscores its potential as a therapeutic agent for a variety of conditions associated with mitochondrial dysfunction, inflammation, and oxidative stress. The data and methodologies presented in this guide provide a solid foundation for further research into the precise molecular mechanisms of PQQ and for the development of novel therapeutic strategies. Future investigations should focus on elucidating the context-dependent effects of PQQ and on translating the promising preclinical findings into well-controlled human clinical trials.

References

- 1. This compound (PQQ): Its impact on human health and potential benefits: PQQ: Human health impacts and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Cancer Cell Apoptosis via Mitochondrial-Dependent Pathway and Down-Regulating Cellular Bcl-2 Protein Expression [jcancer.org]

- 3. This compound Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. This compound stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and increased PGC-1alpha expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic and Biochemical Effects of this compound (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic and Biochemical Effects of this compound (PQQ) on Inflammation and Mitochondrial Dysfunction: Potential Health Benefits in Obesity and Future Perspectives [mdpi.com]

- 8. This compound (PQQ) inhibits lipopolysaccharide induced inflammation in part via downregulated NF-κB and p38/JNK activation in microglial and attenuates microglia activation in lipopolysaccharide treatment mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Administration Alleviates Allergic Airway Inflammation in Mice by Regulating the JAK-STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pyrroloquinoline-quinone to reduce fat accumulation and ameliorate obesity progression [frontiersin.org]

- 12. Antioxidant Mechanisms of PQQ – BRC Food Tech [brcfoodtech.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound (PQQ) protects mitochondrial function of HEI-OC1 cells under premature senescence - PMC [pmc.ncbi.nlm.nih.gov]

Pyrroloquinoline Quinone: A Comprehensive Technical Review of its Vitamin-like Properties and Physiological Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrroloquinoline quinone (PQQ), a redox-active quinone, has been the subject of extensive research regarding its potential classification as an essential nutrient. While not formally recognized as a vitamin for humans, PQQ exhibits a range of vitamin-like properties, particularly in preclinical models, where its dietary absence leads to significant physiological impairments, including growth retardation, compromised immune function, and diminished reproductive capability. This technical guide provides an in-depth review of the current scientific understanding of PQQ, focusing on its physiological roles, the signaling pathways it modulates, and the experimental evidence supporting its biological effects. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of PQQ's mechanisms of action.

The Vitamin Status of this compound

The classification of a compound as a vitamin hinges on it being an essential organic molecule required in small amounts for normal physiological function, which cannot be synthesized by the organism and must therefore be obtained from the diet. PQQ's status in this regard is a subject of ongoing scientific discussion.

While some researchers have proposed PQQ as a new B-vitamin, it is not currently classified as such for humans.[1][2] A primary reason for this is the lack of a clearly defined PQQ deficiency syndrome in humans. However, in animal models, the evidence is more compelling. Deprivation of PQQ in the diets of rodents has been shown to result in growth impairment, reduced reproductive success, and altered immune responses.[2][3]

The U.S. Food and Drug Administration (FDA) has granted PQQ Generally Recognized as Safe (GRAS) status for use as an ingredient in certain foods and dietary supplements, but this designation does not confer vitamin status. Further research is required to definitively establish whether PQQ is an essential nutrient for humans.

Physiological Roles and Mechanisms of Action

PQQ's biological effects are multifaceted, stemming from its potent antioxidant capacity and its role as a cofactor in cellular signaling pathways.

Antioxidant Properties

PQQ is a powerful antioxidant, capable of neutralizing free radicals and protecting cells from oxidative damage.[4] This antioxidant activity is a key contributor to its observed neuroprotective and cardioprotective effects.

Mitochondrial Biogenesis

One of the most significant functions of PQQ is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria.[5][6] This is crucial for cellular energy production and overall metabolic health. PQQ exerts this effect primarily through the activation of the PGC-1α signaling pathway.[5][6][7]

Anti-inflammatory Effects

Clinical studies in humans have demonstrated that PQQ supplementation can reduce systemic inflammation. This is evidenced by a significant decrease in circulating levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6).[8][9]

Neuroprotective and Cognitive Effects

PQQ has shown promise in supporting cognitive health. In human clinical trials, supplementation with PQQ has been associated with improvements in various cognitive domains, including memory, attention, and executive function, particularly in older adults.[10][11][12][13][14] The proposed mechanisms for these effects include its antioxidant properties and its ability to stimulate nerve growth factor (NGF) synthesis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of PQQ.

Table 1: Effects of PQQ Deficiency on Growth and Reproduction in BALB/c Mice

| Parameter | PQQ-Deprived Group (<300 ng/g diet) | PQQ-Supplemented Group (≥1000 ng/g diet) | Reference |

| Pups per Litter | 4-5 | 8 | [2][15] |

| Pup Survival to Weaning | 4 out of 10 | 8 out of 10 | [2][15] |

| Neonatal Growth | Slower rates | Optimal rates | [2][3] |

Table 2: Effects of PQQ on Mitochondrial Parameters in Cell Culture (Hepa1-6 cells)

| Parameter | PQQ Treatment (10-30 µM for 24-48h) | Control | Reference |

| Citrate Synthase Activity | Increased | Baseline | [5][6] |

| Cytochrome c Oxidase Activity | Increased | Baseline | [5][6] |

| Mitochondrial DNA Content | Increased | Baseline | [5][6] |

| Cellular Oxygen Respiration | Increased | Baseline | [5][6] |

Table 3: Effects of PQQ Supplementation on Inflammatory Markers in Humans

| Marker | PQQ Supplementation (0.3 mg/kg/day for 3 days) | Baseline | Reference |

| Plasma C-Reactive Protein (CRP) | Significant Decrease | Pre-supplementation levels | [8][9] |

| Plasma Interleukin-6 (IL-6) | Significant Decrease | Pre-supplementation levels | [8][9] |

Table 4: Effects of PQQ Supplementation on Cognitive Function in Older Adults (12-week study)

| Cognitive Domain | PQQ Group (21 mg/day) | Placebo Group | Reference |

| Composite Memory | Improved | No significant change | [10] |

| Verbal Memory | Improved | No significant change | [10] |

| Complex Attention | Improved | No significant change | [10] |

| Cognitive Flexibility | Improved | No significant change | [10] |

| Executive Function | Improved | No significant change | [10] |

Detailed Experimental Protocols

Cell Culture Model for Mitochondrial Biogenesis

-

Cell Line: Mouse Hepatoma (Hepa1-6) cells.

-

Culture Medium: Standard cell culture medium appropriate for the cell line.

-

PQQ Treatment: Prepare a stock solution of PQQ. Treat cells with varying concentrations of PQQ (e.g., 10-30 µM) for specified time periods (e.g., 24-48 hours).

-

Mitochondrial DNA Quantification:

-

Isolate total DNA from treated and control cells.

-

Perform real-time quantitative PCR (RT-qPCR) using primers specific for a mitochondrial gene (e.g., cytochrome c oxidase subunit I) and a nuclear gene (e.g., β-actin) for normalization.

-

Calculate the ratio of mitochondrial DNA to nuclear DNA.

-

-

Enzyme Activity Assays:

-

Prepare cell lysates from treated and control cells.

-

Measure the activity of mitochondrial enzymes such as citrate synthase and cytochrome c oxidase using commercially available assay kits according to the manufacturer's instructions.

-

Animal Model of PQQ Deficiency

-

Animal Model: BALB/c mice.

-

Diets: Formulate chemically defined diets with and without PQQ. The PQQ-deficient diet should be devoid of PQQ, while the supplemented diet should contain a known concentration of PQQ (e.g., 2 mg/kg of diet).

-

Experimental Design:

-

Feed female mice the respective diets for a specified period before mating.

-

Continue the diets throughout gestation and lactation.

-

Monitor reproductive outcomes, including litter size and pup viability.

-

After weaning, continue the offspring on the same maternal diet.

-

Measure growth rates and other physiological parameters at specified time points.

-

Human Clinical Trial for Cognitive Function

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Recruit a cohort of healthy older adults with self-reported memory concerns.

-

Intervention: Administer a daily dose of PQQ (e.g., 20 mg) or a matching placebo for a defined period (e.g., 12 weeks).

-

Cognitive Assessment: Utilize a standardized battery of cognitive tests to assess various domains, such as memory, attention, and executive function, at baseline and at the end of the intervention period.

-

Biomarker Analysis: Collect blood samples to measure inflammatory markers (e.g., CRP, IL-6) and other relevant biomarkers.